Boronic acid, B-[2-(difluoromethyl)-3-pyridinyl]-
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Overview
Description
[2-(Difluoromethyl)pyridin-3-yl]boronic acid: is an organoboron compound with the molecular formula C6H6BF2NO2 . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to participate in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for the synthesis of this compound .
Chemical Reactions Analysis
[2-(Difluoromethyl)pyridin-3-yl]boronic acid: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Cross-Coupling: The most notable reaction is the Suzuki-Miyaura cross-coupling, where it reacts with aryl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
[2-(Difluoromethyl)pyridin-3-yl]boronic acid: has a wide range of applications in scientific research:
Biology: This compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which [2-(difluoromethyl)pyridin-3-yl]boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is crucial for the formation of biaryl compounds, which are important in various chemical and pharmaceutical applications .
Comparison with Similar Compounds
[2-(Difluoromethyl)pyridin-3-yl]boronic acid: can be compared with other boronic acids and pyridine derivatives:
[2-(Difluoromethyl)pyridin-4-yl]boronic acid: Similar in structure but with the boronic acid group at a different position on the pyridine ring.
[2-(Trifluoromethyl)pyridin-3-yl]boronic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.
[3-(Difluoromethyl)pyridin-2-yl]boronic acid: Another positional isomer with the boronic acid group at a different position.
The uniqueness of [2-(difluoromethyl)pyridin-3-yl]boronic acid lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C6H6BF2NO2 |
---|---|
Molecular Weight |
172.93 g/mol |
IUPAC Name |
[2-(difluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H6BF2NO2/c8-6(9)5-4(7(11)12)2-1-3-10-5/h1-3,6,11-12H |
InChI Key |
UARYFSPHUOXJGP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)C(F)F)(O)O |
Origin of Product |
United States |
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